molecular formula C7H9ClN2O B13172227 (4-Chloro-6-methoxypyridin-2-YL)methanamine CAS No. 1060810-39-0

(4-Chloro-6-methoxypyridin-2-YL)methanamine

Cat. No.: B13172227
CAS No.: 1060810-39-0
M. Wt: 172.61 g/mol
InChI Key: FXKFVJSXQYZUIK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-6-methoxypyridin-2-YL)methanamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-6-methoxypyridin-2-YL)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction produces amines .

Scientific Research Applications

(4-Chloro-6-methoxypyridin-2-YL)methanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (4-Chloro-6-methoxypyridin-2-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Chloro-6-methoxypyridin-2-YL)methanamine is unique due to the presence of both the chloro and methanamine groups, which confer specific chemical and biological properties.

Properties

CAS No.

1060810-39-0

Molecular Formula

C7H9ClN2O

Molecular Weight

172.61 g/mol

IUPAC Name

(4-chloro-6-methoxypyridin-2-yl)methanamine

InChI

InChI=1S/C7H9ClN2O/c1-11-7-3-5(8)2-6(4-9)10-7/h2-3H,4,9H2,1H3

InChI Key

FXKFVJSXQYZUIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=N1)CN)Cl

Origin of Product

United States

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